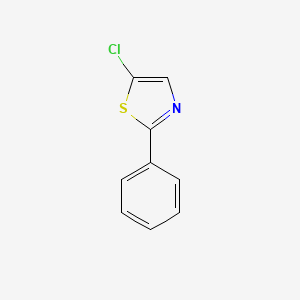

5-Chloro-2-phenylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAQPFZFXZKEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565855 | |

| Record name | 5-Chloro-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141305-41-1 | |

| Record name | 5-Chloro-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Phenylthiazole and Analogues

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a foundational step in the synthesis of 5-chloro-2-phenylthiazole. This heterocyclic core can be constructed through several established methods, with condensation reactions being the most prominent.

Condensation Reactions in Thiazole Synthesis

Condensation reactions are a cornerstone of thiazole synthesis, the most famous of which is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. synarchive.com This method generally involves the cyclization of an α-halocarbonyl compound with a thioamide. synarchive.commdpi.com The reaction proceeds through a multi-step pathway that begins with an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com The Hantzsch synthesis is widely utilized due to its reliability and typically high yields. mdpi.comchemhelpasap.com

Modern variations and improvements on this classical method have been developed. For instance, multicomponent reactions that combine the principles of the Hantzsch synthesis in a one-pot procedure offer an environmentally benign and efficient route to highly substituted thiazoles. mdpi.com These contemporary approaches often utilize catalysts like silica-supported tungstosilisic acid to improve reaction rates and yields under milder conditions, such as ultrasonic irradiation. mdpi.com

Utilization of Thioureas and α-Halo Carbonyl Compounds

A significant application of the Hantzsch synthesis involves the reaction between α-halo carbonyl compounds and thiourea (B124793) or its derivatives to produce 2-aminothiazoles. chemhelpasap.com This specific pathway is highly valuable for creating a diverse range of thiazole-based compounds. The process is straightforward: an α-haloketone, such as 2-bromoacetophenone, reacts with thiourea in a solvent like methanol. chemhelpasap.com The resulting product, a 2-aminothiazole (B372263) derivative, is often poorly soluble in the reaction medium, allowing for easy isolation by precipitation and filtration. chemhelpasap.com

The versatility of this method allows for the synthesis of various substituted thiazoles by simply changing the starting materials. For example, using a substituted thioamide instead of thiourea can introduce different functional groups at the C-2 position of the thiazole ring. scribd.com

Regioselective Chlorination Strategies at the C-5 Position of 2-Phenylthiazole (B155284)

Achieving regioselective chlorination at the C-5 position of the 2-phenylthiazole ring is a critical step in the synthesis of the target compound. The electronic properties of the thiazole ring dictate the position of electrophilic substitution. The C-5 position of 2-substituted thiazoles is electron-rich and thus is the most susceptible to attack by electrophiles, such as halogens.

Studies have shown that the bromination of 2-arylthiazoles occurs with high regioselectivity at the C-5 position. researchgate.net This principle extends to chlorination. Direct chlorination can be achieved using chlorinating agents like N-chlorosuccinimide (NCS). The reaction of 4,5-dimethyl-2-phenylthiazole (B3040300) with NCS has been shown to proceed, although regioselectivity between methyl groups can be a challenge. lookchem.com For 2-phenylthiazole itself, the C-5 position is the preferred site for halogenation. researchgate.net

Alternatively, a chlorine atom can be introduced by using a chlorinated starting material in the Hantzsch synthesis. For instance, reacting thiobenzamide (B147508) with 1,3-dichloroacetone (B141476) can yield 4-chloromethyl-2-phenylthiazole. prepchem.com While this introduces a chloromethyl group, subsequent modifications or different chlorinated ketones could potentially lead to the desired 5-chloro substitution pattern.

Phenyl Group Introduction and Functionalization at the C-2 Position

The phenyl group at the C-2 position of the target molecule is typically incorporated during the initial ring formation. The most common method is the Hantzsch synthesis, where thiobenzamide is used as the thioamide component. prepchem.commdpi.com The reaction of thiobenzamide with an appropriate α-halocarbonyl compound, such as methyl bromopyruvate or 1,3-dichloroacetone, directly yields a 2-phenylthiazole derivative. prepchem.comchemicalbook.com

For example, the synthesis of 4-(2-phenylthiazol-4-yl)benzonitrile is achieved by reacting thiobenzamide with 4-(2-bromoacetyl)benzonitrile (B32679) in acetone (B3395972) at room temperature. mdpi.com This demonstrates the direct and efficient introduction of the 2-phenyl substituent as part of the core ring synthesis.

Advanced Synthetic Strategies for Thiazole Derivatives

Modern organic synthesis has introduced powerful tools for creating complex molecules, and the synthesis of thiazole derivatives has benefited significantly from these advancements. Cross-coupling reactions, in particular, offer a versatile and highly efficient means of forming aryl-thiazole linkages.

Cross-Coupling Methodologies for Aryl-Thiazole Linkages

Palladium-catalyzed cross-coupling reactions are a mainstay for forming carbon-carbon bonds between aromatic systems. The Suzuki-Miyaura and Stille reactions are prominent examples used for the arylation of thiazole rings. researchgate.netsci-hub.se These methods can be used to introduce the phenyl group onto a pre-existing thiazole ring or to couple a thiazole unit to another aryl system.

In a Suzuki-Miyaura coupling, a thiazole halide (e.g., 2-bromo-5-methylthiazole) can be reacted with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield the corresponding phenylthiazole. rsc.org Conversely, a thiazoleboronic ester can be coupled with an aryl halide. researchgate.net

Direct C-H arylation has emerged as a more atom-economical alternative, avoiding the need to pre-functionalize the thiazole ring with a halide or organometallic group. inonu.edu.trresearchgate.netacs.org Palladium-N-heterocyclic carbene (Pd-NHC) complexes have been shown to be highly effective catalysts for the direct C-H arylation of thiazoles at the C-5 position with various aryl bromides. inonu.edu.trresearchgate.net This method proceeds with high efficiency and selectivity, tolerating a wide range of functional groups. inonu.edu.tr The choice of catalyst, ligand, and base can even allow for regiodivergent arylation, targeting either the C-2 or C-5 position of the thiazole ring. acs.org

Data Tables

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Reference |

| Thiobenzamide | 1,3-Dichloroacetone | Dichloroethane, NaHCO₃, reflux | 4-Chloromethyl-2-phenylthiazole | prepchem.com |

| Thiobenzamide | Methyl bromopyruvate | THF, reflux | 2-Phenylthiazole-4-carboxylic acid methyl ester | chemicalbook.com |

| Thiobenzamide | 2-Bromoacetophenone | Ethanol, reflux | 2-Methyl-4-phenyl-1,3-thiazole (from thioacetamide) | cdnsciencepub.com |

| Thiourea | 2-Bromoacetophenone | Methanol, heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| 4-Hydroxythiobenzamide | Ethyl bromopyruvate | Ethanol, reflux | Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate | semanticscholar.org |

Table 2: Advanced Methodologies for Aryl-Thiazole Linkages

| Method | Thiazole Substrate | Aryl Partner | Catalyst/Ligand/Base | Position | Product | Reference |

| Suzuki-Miyaura | 2-Bromo-5-methylthiazole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | C-2 | 5-Methyl-2-phenylthiazole | rsc.org |

| Direct C-H Arylation | 2-Isobutylthiazole | Aryl bromides | Pd-NHC / KOAc | C-5 | C5-Arylated 2-isobutylthiazole | inonu.edu.tr |

| Direct C-H Arylation | Thiazole | Aryl iodides | Pd/PPh₃ / NaOtBu | C-2 | C2-Arylated thiazole | acs.org |

| Direct C-H Arylation | Thiazole | Aryl iodides | Pd / Bphen / K₃PO₄ | C-5 | C5-Arylated thiazole | acs.org |

| Stille Coupling | 2-Stannylthiazoles | Aryl halides | Palladium catalyst | C-2 | 2-Arylthiazole | sci-hub.se |

Green Chemistry Principles in Thiazole Synthesis (e.g., Deep Eutectic Solvents)

The application of green chemistry principles to the synthesis of thiazoles, including this compound and its analogs, has gained significant traction. rsc.orgnumberanalytics.com A key focus has been the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. rsc.orguniv-lorraine.fr Among these, Deep Eutectic Solvents (DESs) have emerged as promising media for thiazole synthesis. rsc.orgmdpi.comrsc.org

DESs are mixtures of two or three safe and inexpensive components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point lower than that of the individual components. rsc.orgmdpi.com They offer several advantages, including low volatility, non-flammability, thermal stability, and biodegradability. rsc.orgmdpi.com

One notable example is the use of a choline (B1196258) chloride/glycerol (ChCl/Gly) mixture in a 1:2 molar ratio for the Hantzsch thiazole synthesis. rsc.org This method has been successfully employed for the synthesis of 4-ferrocenylthiazole derivatives, demonstrating good yields and the potential for the DES media to be reused multiple times without a significant drop in product yield. rsc.org The reaction of bromoacetylferrocene with various aryl thioureas proceeded efficiently in this DES at 80°C. rsc.org

Another application involves the use of a choline chloride-urea-based DES as both a catalyst and reaction medium for the one-pot synthesis of 2-aminothiazole derivatives. academie-sciences.fr This approach allows for the three-component reaction of active methylene (B1212753) compounds, thiourea, and N-bromosuccinimide (NBS) to proceed under mild conditions and with short reaction times, affording the desired products in good to excellent yields. academie-sciences.fr The use of DES simplifies the work-up procedure, as the product can often be isolated by simple filtration after the addition of water. academie-sciences.fr

Furthermore, the synthesis of thiazolo[5,4-d]thiazoles has been achieved in an L-proline-ethylene glycol mixture, highlighting the versatility of DES in preparing more complex heterocyclic systems. mdpi.com This method provides equal or better yields compared to traditional procedures that use toxic solvents like DMF or nitrobenzene. univ-lorraine.frmdpi.com

Table 1: Examples of Deep Eutectic Solvents in Thiazole Synthesis

| DES Components | Reactants | Product Type | Key Advantages |

| Choline chloride/Glycerol (ChCl/Gly) | Bromoacetylferrocene, Aryl thioureas | 4-Ferrocenylthiazoles | Reusable solvent, Good yields |

| Choline chloride/Urea (B33335) | Active methylene compounds, Thiourea, NBS | 2-Aminothiazoles | Catalyst-free, Mild conditions, High yields |

| L-proline/Ethylene glycol | Dithiooxamide, Aromatic aldehydes | Thiazolo[5,4-d]thiazoles | Avoids toxic solvents, Good yields |

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules like thiazole derivatives from simple and readily available starting materials in a single synthetic operation. nih.govthieme-connect.comijcce.ac.ir This strategy aligns well with the principles of green chemistry by minimizing waste, reducing reaction times, and simplifying purification processes. ijcce.ac.ir

A variety of MCRs have been developed for the synthesis of substituted thiazoles. The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a foundational example that can be performed as a one-pot procedure. scispace.com Modifications to this method have been explored to improve its efficiency and environmental friendliness, such as conducting the reaction under solvent-free conditions. scispace.com For instance, the one-pot condensation of α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes has been shown to proceed in high yields at room temperature without a solvent. scispace.com

A novel four-component, one-pot synthesis has been described for the preparation of 2,4-disubstituted thiazoles. thieme-connect.comscilit.com This reaction involves an oxo component, a primary amine, a thiocarboxylic acid, and a specific isocyanide, offering a high degree of molecular diversity. thieme-connect.comscilit.com

Chemoenzymatic one-pot multicomponent synthesis has also emerged as a powerful strategy. nih.gov For example, trypsin from porcine pancreas has been shown to catalyze the synthesis of thiazole derivatives from secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate in ethanol, with yields up to 94%. nih.gov This biocatalytic approach offers mild reaction conditions and high efficiency. nih.gov

Another MCR approach involves the reaction of active methylene compounds, urea or thiourea, and N-bromosuccinimide (NBS) in a deep eutectic solvent to furnish 2-aminothiazole and 2-aminoxazole derivatives. academie-sciences.fr This method is notable for being catalyst-free and proceeding with short reaction times. academie-sciences.fr

Table 2: Comparison of One-Pot Thiazole Synthesis Methods

| Method | Components | Catalyst/Conditions | Product Type |

| Hantzsch Synthesis (Solvent-Free) | α-Haloketone, Thiourea, o-Hydroxybenzaldehyde | Room temperature, solvent-free | Substituted Thiazoles |

| Four-Component Reaction | Oxo component, Primary amine, Thiocarboxylic acid, Isocyanide | Methanol, 20°C | 2,4-Disubstituted Thiazoles |

| Chemoenzymatic Synthesis | Secondary amine, Benzoyl isothiocyanate, Dimethyl but-2-ynedioate | Trypsin, Ethanol, 45°C | Thiazole Derivatives |

| DES-Mediated Synthesis | Active methylene compound, Thiourea/Urea, NBS | Deep Eutectic Solvent, 60°C | 2-Aminothiazoles/2-Aminoxazoles |

Derivatization from this compound Precursors

Nucleophilic Aromatic Substitution on Thiazole Scaffolds

The thiazole ring, particularly when substituted with a halogen like chlorine at the 5-position, is susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.pub This reactivity allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse 5-substituted-2-phenylthiazole derivatives. The electron-withdrawing nature of the thiazole ring nitrogen and the presence of the phenyl group at the 2-position can influence the reactivity of the C5-chloro substituent.

The general mechanism for SNAr involves the addition of a nucleophile to the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the thiazole ring. libretexts.org The presence of electron-withdrawing groups can stabilize the intermediate and facilitate the reaction. pressbooks.publibretexts.org

A variety of nucleophiles can be employed in these reactions. For instance, treatment of a 5-chloro-thiazole derivative with nucleophiles like t-butyl 3-hydroxypropylcarbamate in the presence of a strong base such as KHMDS in THF can lead to the displacement of the chlorine atom. nih.gov Similarly, reactions with S-nucleophiles can substitute the halogen atom at the 2-position of the thiazole ring. researchgate.net

Kinetic studies on the reaction of 2-aminothiazole derivatives with superelectrophilic reagents like 4,6-dinitrobenzofuroxan (DNBF) have provided insights into the nucleophilic character of the thiazole system and the factors influencing the rate of substitution. researchgate.net

Functionalization of the Phenyl Ring in Thiazole Derivatives

The phenyl ring attached to the thiazole core at the 2-position provides another site for chemical modification. Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring, although the reactivity can be influenced by the electron-withdrawing nature of the thiazole ring.

For example, electrophilic substitution reactions such as halogenation or sulfonation can be carried out. The directing effects of the thiazole ring will determine the position of substitution on the phenyl group. Modifications at the para position of the phenyl ring have been shown to significantly influence the biological activity of phenylthiazole derivatives.

Furthermore, the phenyl ring can participate in various cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds and introduce new aryl or alkyl groups. This allows for the synthesis of more complex biaryl structures.

Modifications at the Thiazole Nitrogen or Sulfur Atoms

The nitrogen and sulfur atoms within the thiazole ring also offer opportunities for derivatization, although these modifications are generally less common than substitutions on the ring carbons.

The nitrogen atom at position 3 is basic and can be protonated or alkylated. pharmaguideline.com Reaction with alkyl halides can lead to the formation of thiazolium salts. pharmaguideline.com The resulting positive charge on the thiazolium ring can activate the C2-proton, making it more acidic and susceptible to deprotonation by strong bases. pharmaguideline.com

The sulfur atom at position 1 is generally less reactive. However, under certain reductive conditions, such as with Raney nickel, desulfurization of the thiazole ring can occur, leading to ring-opened products. pharmaguideline.com Oxidation of the sulfur atom is also a possible transformation, although it may require harsh conditions and can lead to ring instability.

Chemical Reactivity and Transformation of 5 Chloro 2 Phenylthiazole

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of 5-chloro-2-phenylthiazole can undergo electrophilic aromatic substitution reactions. The thiazole (B1198619) ring acts as a deactivating group, making the phenyl ring less reactive towards electrophiles than benzene (B151609) itself. The substitution pattern is influenced by the directing effects of the thiazole substituent. Typically, electrophilic attack occurs at the meta and para positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the phenyl ring, often requiring a Lewis acid catalyst. lkouniv.ac.in

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. lkouniv.ac.in

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an appropriate acyl or alkyl halide and a Lewis acid catalyst. lkouniv.ac.in

The specific conditions and regioselectivity of these reactions can be influenced by the presence of other substituents on both the phenyl and thiazole rings.

Nucleophilic Substitution at the C-5 Chloro Position

The chlorine atom at the C-5 position of the thiazole ring is susceptible to nucleophilic substitution, particularly through a nucleophilic aromatic substitution (SNAr) mechanism. numberanalytics.com The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the C-5 carbon, facilitating attack by nucleophiles.

This reactivity allows for the introduction of a wide array of functional groups at this position. Common nucleophiles and the resulting products are summarized in the table below.

| Nucleophile | Reagent Example | Product Functional Group |

| Alkoxides | Sodium methoxide | Ether |

| Amines | Ammonia, primary/secondary amines | Amino |

| Thiolates | Sodium thiomethoxide | Thioether |

| Cyanide | Sodium cyanide | Nitrile |

The reaction conditions, such as solvent polarity and temperature, can significantly impact the reaction rate and yield. For instance, polar aprotic solvents like DMF and DMSO are known to accelerate these substitution reactions.

Metal-Mediated Transformations and Cross-Coupling Reactivity of Thiazole Derivatives

The chloro-substituted thiazole core of this compound is an excellent substrate for various metal-mediated cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Key Cross-Coupling Reactions:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or their esters to form a new C-C bond. torontomu.caaablocks.com

Stille Coupling: Palladium-catalyzed reaction with organostannanes. torontomu.ca

Negishi Coupling: Palladium- or nickel-catalyzed reaction with organozinc reagents. torontomu.ca

Hiyama Coupling: Palladium-catalyzed reaction with organosilanes. mdpi.com

Ullmann Coupling: Copper-mediated reaction, often used for the formation of biaryl compounds or carbon-heteroatom bonds.

These reactions have been instrumental in the synthesis of complex thiazole-containing molecules with applications in materials science and medicinal chemistry. torontomu.ca The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For example, the use of specific ligands can prevent side reactions and stabilize the active metal catalyst.

Cycloaddition Reactions Involving the Thiazole Ring System

The thiazole ring itself can participate in cycloaddition reactions, although its aromatic character can make it less reactive than non-aromatic dienes or dienophiles. wikipedia.org

Diels-Alder Reactions: Thiazoles can act as dienophiles in Diels-Alder reactions, particularly with reactive dienes. numberanalytics.com In some cases, the initial cycloadduct can undergo further transformations, such as the extrusion of sulfur to form a pyridine (B92270) ring. wikipedia.org

[2+2] Cycloadditions: Formal [2+2] cycloadditions with ketenes have been reported, leading to the formation of fused ring systems. acs.org

1,3-Dipolar Cycloadditions: Thiazoles can react with 1,3-dipoles like azomethine ylides or nitrones to form more complex heterocyclic structures. numberanalytics.comtandfonline.com

The reactivity of the thiazole ring in cycloadditions can be influenced by the substituents present on the ring.

Chelation and Coordination Chemistry with Transition Metals (e.g., Gold(III) complexes)

The nitrogen and sulfur atoms of the thiazole ring, along with potential coordinating groups on the phenyl ring or at other positions, can act as ligands to form coordination complexes with transition metals.

The formation of Schiff base ligands derived from amino-substituted thiazoles is a common strategy to create multidentate ligands capable of chelating metal ions such as copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.netarpgweb.comasianpubs.org These complexes often exhibit interesting electronic and structural properties. researchgate.net

Of particular note is the interaction with gold(III). Gold(III) complexes have gained significant attention for their potential applications. researchgate.netnih.gov The thiazole moiety can be part of a larger ligand system that coordinates to the gold center. researchgate.netgrafiati.com For instance, cyclometalated gold(III) complexes can be formed where a C-N donor ligand derived from a phenyl-substituted thiazole coordinates to the gold ion. researchgate.net The stability and reactivity of these gold(III) complexes are influenced by the nature of the ligands. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Thiazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific experimental NMR data for 5-Chloro-2-phenylthiazole is not widely documented in publicly available literature, the expected spectral features can be inferred from closely related analogues. For instance, in a typical ¹H NMR spectrum, the single proton on the thiazole (B1198619) ring (H-4) would likely appear as a singlet. The protons of the phenyl group would present as a complex multiplet system in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are particularly diagnostic, with the carbon bearing the chlorine atom (C5) and the carbon attached to the phenyl group (C2) being significantly influenced by these substituents. asianpubs.org The signals for the phenyl group carbons would also be observable in the aromatic region.

To illustrate the data obtained for a similar structure, the ¹H and ¹³C NMR data for Methyl 2-(2-Chlorophenyl)-4-methylthiazole-5-carboxylate are presented below. nih.gov

Table 1: NMR Data for Methyl 2-(2-Chlorophenyl)-4-methylthiazole-5-carboxylate in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Remarks |

| ¹H NMR | ||

| 8.32 | m | |

| 7.49 | m | |

| 7.38 | m | |

| 3.90 | s (OCH₃) | |

| 2.80 | s (CH₃) | |

| ¹³C NMR | ||

| 131.0 | Aromatic C | |

| 130.8 | Aromatic C | |

| 130.6 | Aromatic C | |

| 127.0 | Aromatic C | |

| 52.0 | OCH₃ | |

| 17.3 | CH₃ |

Note: This data is for an analogous compound, Methyl 2-(2-Chlorophenyl)-4-methylthiazole-5-carboxylate, and not this compound. nih.gov

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign these proton and carbon signals. scielo.org.za COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs, and HMBC reveals longer-range (2-3 bond) proton-carbon couplings, allowing for the complete assembly of the molecular puzzle.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), for deducing its elemental formula. rsc.org For this compound (C₉H₆ClNS), the expected exact mass can be calculated and compared with the experimental value. The presence of chlorine is readily identified by a characteristic isotopic pattern, where the [M+2]⁺ peak is approximately one-third the intensity of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁷Cl isotope.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to analyze compounds after separation from a mixture. rsc.org Further structural information is obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures.

While a specific fragmentation pattern for this compound is not available in the reviewed literature, analysis of related chloro-thiazole structures provides insight. For example, the MS/MS analysis of 5-Chloro-2-methylbenzothiazole shows characteristic fragmentation that helps confirm its structure. nih.gov

Table 2: MS/MS Data for a Related Compound, 5-Chloro-2-methylbenzothiazole

| Parameter | Value |

| Precursor Ion | [M+H]⁺ |

| Precursor m/z | 183.9982 |

| Major Fragment Ions (m/z) | 148.9 |

| 147.9 | |

| 142.9 |

Note: This data is for an analogous compound, 5-Chloro-2-methylbenzothiazole, and not this compound. The fragmentation provides clues to the stability of the chloro-substituted ring system. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing valuable information about the molecule's composition. nih.govrsc.org

For this compound, the IR spectrum would be expected to show several key features:

C-H stretching from the aromatic phenyl ring and the thiazole ring, typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic and thiazole rings in the 1600-1400 cm⁻¹ region. These bands confirm the presence of the heterocyclic and aromatic systems.

C-Cl stretching vibration, which would be expected at lower frequencies.

Raman spectroscopy would provide complementary data, particularly for the non-polar C=C and C-S bonds, which often give strong Raman signals. The vibrational data from both techniques allows for a comprehensive analysis of the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Frequencies for a Related Thiazole Derivative

| Compound | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| Methyl 2-(2-Chlorophenyl)-4-methylthiazole-5-carboxylate | 1714 | C=O Stretch | nih.gov |

| 1266 | C-O Stretch | nih.gov | |

| 1100 | Ring Vibrations | nih.gov | |

| 763 | C-H Bending (Aromatic) | nih.gov |

Note: This data is for an analogous compound and highlights typical vibrational frequencies for a substituted chlorophenyl-thiazole structure. nih.gov

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, a diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed 3D model of the molecule, providing exact bond lengths, bond angles, and intermolecular interactions. rsc.org

Although a crystal structure for this compound itself is not described in the surveyed literature, studies on closely related compounds demonstrate the power of this technique. For example, the X-ray crystal structure of 5-(5-chloropyridin-2-yl)-2-diethylamino-4-phenylthiazole has been determined, confirming the connectivity and spatial orientation of the substituted thiazole and aromatic rings. rsc.org Such analyses provide unambiguous proof of structure and reveal details about molecular conformation and crystal packing, which are influenced by factors like steric hindrance and intermolecular forces.

Theoretical and Computational Investigations of 5 Chloro 2 Phenylthiazole

Quantum Chemical Calculation Methodologies (DFT, Ab Initio, Semiempirical)

The theoretical investigation of thiazole (B1198619) derivatives, including 5-Chloro-2-phenylthiazole, employs a range of quantum chemical methodologies to predict their structure and properties. asianpubs.org These methods can be broadly categorized into ab initio, semiempirical, and Density Functional Theory (DFT).

Ab initio methods , such as Hartree-Fock (HF), derive their results from first principles without using experimental data, which can be computationally expensive but highly accurate. asianpubs.orgnih.gov

Semiempirical methods , like AM1 and PM3, incorporate some experimental parameters to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. nih.gov

Density Functional Theory (DFT) has become the most widely used method for studying thiazole derivatives. asianpubs.orgnih.gov It offers a favorable balance between computational cost and accuracy by calculating the electron density rather than the full many-electron wavefunction. alaqsa.edu.ps This makes it suitable for handling relatively large molecules and complex systems. acs.org

Selection of Basis Sets and Exchange-Correlation Functionals

The accuracy of quantum chemical calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

For DFT calculations on thiazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed. alaqsa.edu.psconicet.gov.ar It combines the strengths of both HF and DFT approaches and has been shown to provide reliable predictions of molecular geometries and properties that are in good agreement with experimental data. nih.govalaqsa.edu.ps Other functionals like mPW1PW91 and HSEH1PBE are also utilized. nih.govdoi.org

The basis set determines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p) , are commonly used for these types of molecules. conicet.gov.arbohrium.com The components of this notation signify:

6-311 : A valence triple-zeta basis set, providing flexibility for valence electrons.

++G : The addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.

(d,p) : The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set is often considered a reliable level of theory for predicting the equilibrium structure and properties of organic compounds like thiazole derivatives. conicet.gov.arbohrium.com

Table 1: Common Computational Methods and Basis Sets for Thiazole Derivatives

| Method Type | Specific Method/Functional | Common Basis Sets | Typical Application |

|---|---|---|---|

| DFT | B3LYP, mPW1PW91, HSEH1PBE | 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p), cc-pVTZ | Geometry Optimization, Electronic Properties, Vibrational Frequencies |

| Ab Initio | Hartree-Fock (HF), MP2 | 6-31G**, 6-311G(d,p) | Geometry Validation, Comparative Studies |

| Semiempirical | AM1, PM3 | N/A | Initial Geometry Optimization, Large Systems |

Computational Approaches for Solvent Effects

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these interactions, most commonly through implicit solvent models. researchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant (ε) rather than modeling individual solvent molecules.

The most prevalent implicit solvent models used for thiazole systems are:

Polarizable Continuum Model (PCM) : This model creates a cavity in the dielectric continuum that mirrors the shape of the solute molecule. The solute polarizes the continuum, which in turn creates a reaction field that interacts with the solute's electron density. pyscf.orgresearchgate.net

Conductor-like Screening Model (COSMO) : COSMO is a variant of the PCM method that is particularly effective for high-polarity solvents. pyscf.orgresearchgate.net

These models are crucial for accurately predicting properties in solution, as solvent polarity can affect the electronic charge distribution and stability of different molecular conformations. researchgate.net For instance, studies on thiazoles have shown that an increase in solvent polarity can lead to greater delocalization of lone pair electrons from the sulfur atom into the ring system. researchgate.net

Electronic Structure and Bonding Analysis

The arrangement of electrons in molecular orbitals governs the chemical behavior of this compound. Computational analysis provides detailed insights into its electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap suggests the molecule is more polarizable and reactive. For thiazole derivatives, FMO analysis helps predict sites of electrophilic and nucleophilic attack and provides insight into charge transfer interactions within the molecule. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Phenylthiazole System

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 to -2.5 | Electron acceptor, delocalized over the thiazole and phenyl rings |

| HOMO | -6.0 to -7.0 | Electron donor, primarily localized on the thiazole ring and sulfur atom |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates high chemical stability |

Note: These values are representative for a substituted phenylthiazole system and can vary based on the specific substituents and the level of theory used in the calculation.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.orguni-muenchen.de It is mapped onto a constant electron density surface, using a color scale to denote different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are attractive to electrophiles and are often associated with lone pairs on heteroatoms like nitrogen and sulfur. uni-muenchen.de

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These sites are susceptible to nucleophilic attack. uni-muenchen.de

Green regions represent neutral or weakly polarized areas.

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the thiazole ring due to its lone pair of electrons, making it a primary site for protonation or interaction with electrophiles. The chlorine atom would also exhibit negative potential. Positive potential (blue) would be expected around the hydrogen atoms. MEP analysis is invaluable for predicting intermolecular interactions and identifying reactive centers. researchgate.net

Aromaticity Indices of the Thiazole Ring

Thiazoles are classified as aromatic heterocycles due to significant π-electron delocalization, which imparts extra stability to the ring. wikipedia.org The degree of this aromaticity can be quantified using computational indices.

Two common indices are:

HOMA (Harmonic Oscillator Model of Aromaticity) : This is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic reference. A HOMA value of 1 signifies a fully aromatic system (like benzene), while a value of 0 indicates a non-aromatic system. iucr.org

NICS (Nucleus-Independent Chemical Shift) : This is a magnetic-based index that measures the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). A large negative NICS value is indicative of a diamagnetic ring current, a hallmark of aromaticity. iucr.org

Studies on thiazole and its derivatives show that the thiazole ring is aromatic, though generally less so than the benzene (B151609) ring. iucr.org The presence of substituents can modulate the degree of aromaticity.

Table 3: Typical Aromaticity Indices for Thiazole and Benzene Rings

| Ring System | HOMA Value | NICS(0) (ppm) | NICS(1)zz (ppm) |

|---|---|---|---|

| Thiazole | ~0.69 - 0.75 | ~ -7.7 | ~ -15.9 |

| Benzene | ~0.95 - 1.00 | ~ -9.6 | ~ -25.4 |

Note: Values are sourced from studies on thiazole and benzothiazole (B30560) systems and serve as a comparative reference. iucr.org The zz component of NICS(1) refers to the tensor component perpendicular to the ring plane.

Conformational Analysis and Energetics

Conformational analysis of this compound is crucial for understanding its chemical behavior. The rotational barrier around the single bond connecting the phenyl and thiazole rings, along with the potential for tautomerism and the presence of weak intramolecular interactions, dictates the molecule's preferred three-dimensional structure.

Thiazole derivatives can exist in different tautomeric forms, and understanding their relative stabilities is key to predicting their reactivity. For instance, in studies of 2,4-diamino-5-phenylthiazole, theoretical models have been employed to investigate the pH-dependent equilibria of its tautomers in aqueous solutions. acs.orgacs.org These studies, using semiempirical SCF and high-level ab initio molecular orbital calculations, have shown that the diamine tautomer is predominant in neutral and basic aqueous media. acs.org In the case of 2-aminothiazole (B372263), density functional theory (DFT) calculations have been used to predict the optimized structural parameters and vibrational wavenumbers of its amino and imino tautomers, indicating that the amino form is the main configuration in solution. researchgate.net

For this compound, while it does not have the amino groups of the aforementioned examples, the thiazole ring itself can theoretically participate in tautomeric equilibria, although the aromatic form is expected to be overwhelmingly stable. Computational studies on related phenylthiazole derivatives have focused on other forms of isomerism, such as polymorphism in the solid state, which is influenced by intermolecular interactions. acs.org

| Tautomer/Isomer | Method of Study | Key Finding | Reference |

| 2,4-diamino-5-phenylthiazole Tautomers | Ab initio SCF MO | Diamine tautomer predominates in neutral/basic aqueous media. | acs.org |

| 2-aminothiazole Tautomers | DFT (B3LYP/6-311+G(d,p)) | Amino tautomer is the main configuration in saturated solution. | researchgate.net |

| 4-phenylthiazole-2(3H)-thione Polymorphs | X-ray Diffraction, Calorimetry, Ab initio Quantum Methods | Two polymorphic forms with a monotropic relationship were identified. | acs.org |

Weak intramolecular hydrogen bonds, such as those of the C-H···X type (where X is an electronegative atom like N, O, or Cl), can significantly influence the conformation and stability of a molecule. In a theoretical study of various thiazole derivatives using the B3LYP/6-311++G(d,p) method, the presence of intramolecular C-H···Cl hydrogen bonds was investigated. acs.org For a chloroaryl thiazole derivative, a calculated H(thiazole)···Cl distance of 2.51 Å was found, which is shorter than the sum of the van der Waals radii, suggesting a weak hydrogen bond. sapub.org The stabilization energy for such an interaction was estimated to be around 2.0 kcal/mol. acs.org In the case of this compound, a similar C-H···Cl interaction between the chlorine atom at the 5-position of the thiazole ring and a hydrogen atom on the phenyl ring is conceivable, which would influence the dihedral angle between the two rings.

| Interaction Type | Compound Studied | Computational Method | Calculated Distance (Å) | Stabilization Energy (kcal/mol) | Reference |

| C-H···Cl | Chloroaryl thiazole derivative | B3LYP/6-311++G(d,p) | 2.51 | ~2.0 | acs.orgsapub.org |

| C-H···O | Trimethoxyphenyl thiazole | B3LYP/6-311++G(d,p) | 2.24 | - | sapub.org |

| C-H···N | Chloroaryl thiazole derivative | B3LYP/6-311++G(d,p) | 2.28 | - | sapub.org |

Tautomerism and Isomeric Equilibria in Thiazole Systems

Reaction Mechanism Studies and Reactivity Predictions

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the reactivity of molecules. By calculating the energies of reactants, products, and transition states, as well as various reactivity descriptors, a detailed picture of a molecule's chemical behavior can be obtained.

The calculation of activation energies (Ea) and the characterization of transition state structures are fundamental to understanding reaction kinetics. The Arrhenius equation provides a relationship between the rate constant of a reaction and the temperature, and computational methods can be used to determine the parameters of this equation. e3s-conferences.org For complex reactions, such as the cyclization reactions in the synthesis of natural products, transition state modeling using DFT methods can elucidate the reaction mechanism and predict stereochemical outcomes. e3s-conferences.org While specific transition state calculations for reactions of this compound are not widely reported, studies on the reactivity of substituted thiazoles, such as the palladium-catalyzed C5-arylation of 2-alkoxythiazoles, provide insights into the plausible reaction pathways and intermediates. thieme-connect.com The reaction conditions, such as temperature, can influence the selectivity of these reactions, which is a reflection of the relative activation barriers of competing pathways. thieme-connect.com

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, and Fukui functions, are valuable for predicting the reactive sites of a molecule. semanticscholar.org The Fukui function, in particular, indicates the change in electron density at a given point in a molecule when an electron is added or removed, thus identifying sites susceptible to nucleophilic or electrophilic attack. komorowski.edu.pl

Studies on a series of substituted thiazole derivatives have shown that the reactivity of the thiazole ring is significantly influenced by the electronic nature of the substituents. thieme-connect.com For thiazole itself, the preferential site for electrophilic attack is the 5-C position. komorowski.edu.pl The introduction of a phenyl group at the 2-position and a chlorine atom at the 5-position in this compound will modulate the electron density distribution and, consequently, the local reactivity. The phenyl group can act as an electron-donating or -withdrawing group depending on the resonance and inductive effects, while the chloro substituent is generally electron-withdrawing. Computational analysis of the Fukui functions for this compound would provide precise predictions of its reactivity towards various reagents.

| Reactivity Descriptor | Application | Key Insight from Related Studies | Reference |

| Fukui Function | Predicts sites for nucleophilic and electrophilic attack | For thiazole, the 5-C position is the preferential site for electrophilic attack. | komorowski.edu.pl |

| Chemical Potential, Hardness | Describes global reactivity | The energy gap between HOMO and LUMO correlates with chemical reactivity and kinetic stability. | semanticscholar.org |

| Dual Descriptor | Distinguishes between electron-accepting and electron-donating processes | Can be used to analyze ambiphilic reactivity of specific bonds. | rsc.org |

Calculation of Activation Energies and Transition States

Computational Spectroscopy

The simulation of spectroscopic data, such as NMR, IR, and UV-Vis spectra, is a powerful application of computational chemistry that aids in the structural elucidation of molecules.

Calculated NMR chemical shifts, often obtained using the Gauge-Independent Atomic Orbital (GIAO) method, can provide valuable information for assigning experimental spectra. acs.org For thiazole derivatives, calculated ¹H and ¹³C NMR spectra have been shown to be in good agreement with experimental data. mdpi.commdpi.com The chemical shifts are sensitive to the electronic environment of the nuclei, which is influenced by substituent effects and intramolecular interactions. For instance, the formation of an intramolecular hydrogen bond can lead to a downfield shift of the involved proton's signal. acs.org

The theoretical calculation of vibrational frequencies (IR spectra) can also aid in the identification of functional groups and the confirmation of molecular structure. DFT calculations have been successfully used to predict the IR spectra of various thiazole derivatives, with good correlation to experimental data after applying appropriate scaling factors. mdpi.comresearchgate.net

Simulated UV-Vis absorption spectra, typically calculated using Time-Dependent DFT (TD-DFT), can help in understanding the electronic transitions within a molecule. researchgate.netnih.gov The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra to assign the observed electronic transitions, such as π→π* and n→π* transitions, which are characteristic of aromatic and heterocyclic compounds. researchgate.net

| Spectroscopic Technique | Computational Method | Application to Thiazole Derivatives | Reference |

| NMR Spectroscopy | GIAO | Calculation of ¹H and ¹³C chemical shifts to aid in spectral assignment and study of intramolecular interactions. | acs.orgmdpi.com |

| IR Spectroscopy | DFT | Prediction of vibrational frequencies for structural confirmation. | mdpi.comresearchgate.net |

| UV-Vis Spectroscopy | TD-DFT | Simulation of electronic absorption spectra to assign transitions. | researchgate.netnih.gov |

Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors and, consequently, chemical shifts. acs.org This method is typically employed within the framework of Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

The process involves optimizing the molecule's geometry and then calculating the magnetic shielding for each nucleus. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For instance, a theoretical study on various thiazole derivatives utilized the B3LYP/6-311++G(d,p) method to compute ground-state geometries and subsequently used the GIAO method to calculate ¹H NMR chemical shifts. acs.org Such calculations can reveal how different structural features, like intramolecular hydrogen bonds or the topological positions of atoms, influence the chemical shifts. acs.org Although specific GIAO calculations for this compound are not detailed in the available literature, the following table illustrates how such data would be presented, based on findings for analogous compounds.

Table 1: Illustrative Example of Predicted ¹H NMR Chemical Shifts for a Thiazole Derivative using the GIAO Method This table is a representative example based on methodologies applied to related compounds and does not represent actual calculated data for this compound.

Simulation of UV-Vis and IR Spectra

The simulation of ultraviolet-visible (UV-Vis) and infrared (IR) spectra is another critical application of computational chemistry that aids in the characterization of chemical compounds.

UV-Vis Spectra: The electronic absorption spectra of molecules are simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. acs.org The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. Theoretical studies on related molecules, such as 2,4-diamino-5-phenylthiazole, have demonstrated that calculated electron excitation patterns can agree well with experimental UV spectra recorded at different pH values. acs.org

IR Spectra: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. This is achieved through a frequency calculation performed on the optimized geometry of the molecule using DFT methods. The output includes the frequencies of the fundamental vibrational modes (stretching, bending, etc.) and their corresponding IR intensities. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental spectra. mdpi.com For example, IR spectra for various 2-amino-5-arylazothiazole derivatives have been reported alongside their experimental data, allowing for precise band assignments. mdpi.com

The tables below provide illustrative examples of how simulated spectral data for this compound would be presented.

Table 2: Illustrative Example of Simulated UV-Vis Absorption Data (TD-DFT) This table is a representative example based on methodologies applied to related compounds and does not represent actual calculated data for this compound.

Table 3: Illustrative Example of Simulated vs. Experimental IR Vibrational Frequencies (DFT) This table is a representative example based on methodologies applied to related compounds and does not represent actual calculated data for this compound.

Applications of 5 Chloro 2 Phenylthiazole in Materials Science and Advanced Organic Synthesis

Role as a Synthetic Intermediate for Advanced Organic Scaffolds

5-Chloro-2-phenylthiazole serves as a crucial starting material for the construction of more complex molecular architectures. The presence of the chlorine atom at the 5-position of the thiazole (B1198619) ring provides a reactive site for various chemical transformations, enabling the elaboration of the core structure.

One of the primary applications of this compound is in the synthesis of substituted 2-phenylthiazole (B155284) derivatives. The chlorine atom can be displaced through nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This versatility is instrumental in creating libraries of compounds with diverse properties. For instance, derivatives of 2-phenylthiazole are recognized as important pharmacophores and building blocks in medicinal chemistry. researchgate.net The synthesis of new hydrazones bearing a thiazole scaffold has been achieved by reacting carbohydrazide (B1668358) derivatives with various substituted benzaldehydes, resulting in compounds with potential antimicrobial and antioxidant properties. mdpi.com

The thiazole ring itself is a fundamental component in numerous biologically active compounds. researchgate.netnih.gov Its derivatives have been investigated for a wide range of therapeutic applications. The ability to modify the 5-position of the 2-phenylthiazole core through the chloro-substituent allows for the fine-tuning of the electronic and steric properties of the resulting molecules, which can be critical for their biological activity.

Furthermore, the 2-phenylthiazole moiety is a key structural element in the design of compounds with specific biological targets. For example, research has been conducted on phenylthiazole derivatives as potential antiflaviviral agents. nih.gov The synthesis of these complex molecules often relies on the availability of versatile intermediates like this compound, from which more elaborate structures can be built.

The following table summarizes some of the advanced organic scaffolds that can be synthesized from this compound and its derivatives:

| Scaffold Type | Synthetic Approach | Potential Applications |

| Substituted 2-Phenylthiazoles | Nucleophilic substitution, Cross-coupling reactions | Medicinal chemistry, Drug discovery |

| Thiazole-containing Hydrazones | Condensation reactions | Antimicrobial agents, Antioxidants |

| Biologically Active Heterocycles | Multi-step synthesis | Antiviral, Anticancer, Anti-inflammatory agents |

Precursor in Ligand Design for Organometallic Chemistry

The field of organometallic chemistry relies heavily on the design and synthesis of ligands that can coordinate to metal centers and modulate their catalytic activity, stability, and electronic properties. mcgill.ca this compound and its derivatives have emerged as valuable precursors for creating novel ligands for a variety of transition metals.

The thiazole ring contains both nitrogen and sulfur atoms, which can act as potential coordination sites for metal ions. researchgate.net The nitrogen atom in the thiazole ring is a basic site that can bind to a metal center. cdnsciencepub.com This interaction is fundamental to the formation of many organometallic complexes. uomustansiriyah.edu.iqlibretexts.org For example, phenylthiazole ligands have been successfully used to prepare palladium(II) complexes that are effective catalysts for Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.com In these complexes, the ligand coordinates to the palladium center through the thiazole nitrogen and a carbon atom on the phenyl ring. cdnsciencepub.com

The chlorine atom on the this compound backbone offers a handle for further functionalization, allowing for the creation of multidentate ligands. By replacing the chlorine with other donor groups, it is possible to design ligands that can form stable chelate complexes with metal ions. This tunability is crucial for developing catalysts with specific activities and selectivities.

Research has shown that thiazole-based ligands can form complexes with a range of transition metals, including copper(II), nickel(II), and iron(II). researchgate.netresearchgate.net The electronic properties of the resulting metal complexes can be fine-tuned by altering the substituents on the phenylthiazole core. This has implications for the development of new catalysts and functional materials. For instance, metallophthalocyanines substituted with tetra-(5-chloro-2-(2,4-dichlorophenoxy)phenol) have been synthesized and their electrochemical properties investigated. researchgate.net

The table below provides examples of organometallic complexes derived from phenylthiazole-based ligands and their applications:

| Metal | Ligand Type | Application |

| Palladium(II) | Phenylthiazole | Suzuki-Miyaura cross-coupling catalyst |

| Copper(II) | (2-benzylidenehydrazinyl)-4-phenylthiazole | Potential for new catalytic materials |

| Nickel(II), Iron(II) | Tetra-(5-chloro-2-(2,4-dichlorophenoxy)phenol) substituted phthalocyanine | Electrochemical applications |

Potential in Polymer Chemistry and Functional Materials (e.g., optical, electrical properties)

The unique electronic and structural characteristics of the this compound moiety make it an attractive component for the design of advanced functional materials, including polymers with specific optical and electrical properties. The thiazole ring is a known chromophore, and its incorporation into larger conjugated systems can lead to materials with interesting photophysical behaviors. charlotte.edu

The reactivity of the chlorine atom in this compound allows for its polymerization or its incorporation into polymer backbones through various polymerization techniques. This can lead to the formation of polymers containing the 2-phenylthiazole unit, which can influence the material's properties. For instance, polymers containing thiazole units have been investigated for their potential in electronic applications.

Research into chromogenic materials, which can change their optical properties in response to external stimuli, has highlighted the potential of thiazole-containing compounds. charlotte.edu The extended π-conjugation of the thiazolo[5,4-d]thiazole (B1587360) core, a related structure, contributes to its suitability for high-efficiency chromogenic systems. charlotte.edu While direct studies on polymers of this compound are not extensively documented, the known properties of related thiazole-containing materials suggest a promising area of research. For example, the synthesis of poly(2,5-dimercapto-1,3,4-thiadiazole) polymers has been shown to result in materials with good chemical resistance, high thermostability, and interesting fluorescence properties. researchgate.net

Furthermore, the introduction of the 2-phenylthiazole moiety into other material scaffolds, such as carbazole (B46965) dyes, has been shown to influence their electrochemical and optical properties. nih.gov This suggests that this compound could be a valuable building block for creating novel organic materials for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. ontosight.ai The ability to functionalize the molecule at the chloro position provides a pathway to tune the material's properties for specific applications.

The following table outlines the potential of this compound in the development of functional materials:

| Material Type | Potential Property | Potential Application |

| Thiazole-containing Polymers | Enhanced thermal stability, specific optical properties | Advanced plastics, electronic components |

| Chromogenic Materials | Reversible color change | Smart windows, optical data storage |

| Organic Semiconductors | Tunable electronic properties | Organic light-emitting diodes (OLEDs), sensors |

Future Directions in the Research of 5 Chloro 2 Phenylthiazole

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is paramount for expanding the chemical space around the 5-Chloro-2-phenylthiazole core. Future efforts will likely move beyond traditional Hantzsch-type syntheses to embrace more sophisticated and powerful methodologies.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient means to construct complex molecules in a single step, enhancing atom economy and reducing waste. nih.govbenthamdirect.com Future research will likely focus on designing novel MCRs that yield this compound derivatives. These reactions could involve the one-pot condensation of readily available starting materials under mild, solvent-free conditions. scispace.comiau.ir The exploration of cascade reactions, where multiple bonds are formed sequentially without isolating intermediates, also presents a promising strategy. nih.gov

C-H Bond Functionalization: Direct C-H functionalization is a transformative approach in modern organic synthesis, allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized substrates. hbni.ac.in Future investigations could target the direct introduction of the chloro-substituent at the C5 position or the phenyl group at the C2 position of a thiazole (B1198619) precursor through transition-metal-catalyzed C-H activation. This would represent a more step-economical route compared to traditional methods.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful technology for chemical production, offering superior control over reaction parameters, enhanced safety, and ease of scalability. nih.gov The application of automated flow reactors to synthesize this compound could enable rapid reaction optimization and the production of derivatives with high purity and yield. nih.govthieme-connect.comresearchgate.net Multi-step flow processes could even allow for the synthesis and subsequent functionalization of the thiazole ring in a continuous, uninterrupted sequence. nih.govacs.org

Advanced Catalysis: The discovery of new catalytic systems will be crucial. This includes exploring novel metal-based catalysts for cross-coupling reactions to introduce diverse substituents onto the thiazole ring or the phenyl moiety. Furthermore, the development of organocatalysts or photoredox catalysis could offer metal-free alternatives for key synthetic steps.

| Methodology | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to complexity. | One-pot synthesis from simple precursors, generation of diverse libraries. | nih.govbenthamdirect.comscispace.comresearchgate.net |

| C-H Functionalization | High step-economy, avoids pre-functionalization. | Direct chlorination at C5 or phenylation at C2 of a thiazole core. | hbni.ac.inthieme-connect.de |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability, automation. | Automated, high-throughput synthesis and optimization. | nih.govnih.govthieme-connect.com |

| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, energy efficient. | Acceleration of key condensation or coupling steps under green conditions. | nih.govbepls.comrsc.org |

Advanced Mechanistic Studies of its Chemical Reactivity

A thorough understanding of the electronic properties and reaction mechanisms of this compound is essential for predicting its behavior and designing new applications. Future research in this area will combine computational modeling with experimental validation.

Computational and DFT Studies: Density Functional Theory (DFT) has become an indispensable tool for probing molecular structure, reactivity, and electronic properties. nih.govtandfonline.com Future computational studies on this compound will aim to:

Map the molecular electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack. tandfonline.com

Calculate frontier molecular orbital (HOMO-LUMO) energies to predict the molecule's reactivity and kinetic stability. researchgate.net

Model the transition states of key reactions to elucidate detailed reaction pathways and understand the regioselectivity of substitutions.

Assess the electronic influence of the chloro and phenyl substituents on the aromaticity and reactivity of the thiazole ring. researchgate.net

Kinetics and Reaction Profiling: Detailed experimental studies are needed to complement theoretical predictions. This involves performing kinetic analysis of reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and metal-catalyzed cross-coupling reactions. nih.gov Identifying reaction intermediates through spectroscopic techniques (e.g., in-situ NMR or IR) will provide crucial evidence for proposed mechanisms. Understanding how the chlorine atom at the C5 position influences the reactivity of other positions on the thiazole ring is a key question to be addressed.

Development of Sustainable Synthesis Protocols for Scalable Production

The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes. Future research on this compound will focus on creating environmentally benign and economically viable protocols for its large-scale synthesis.

Biocatalysis: The use of enzymes (biocatalysts) in organic synthesis offers high selectivity under mild conditions. rsc.org Research into identifying or engineering enzymes, such as lipases, that can catalyze the formation of the thiazole ring or its precursors is a promising frontier. rsc.org Another avenue is the use of biocompatible materials like chitosan-based hydrogels as recyclable catalysts. mdpi.comnih.govacs.orgnih.gov

Green Solvents and Conditions: Efforts will continue to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or deep eutectic solvents. bepls.comresearchgate.net Developing solvent-free reaction conditions, where the neat reactants are mixed, often with microwave or ultrasonic irradiation, represents an ideal green synthetic protocol. scispace.combepls.com

Recyclable Catalysts: The development of heterogeneous catalysts, such as silica-supported reagents or magnetic nanoparticles functionalized with a catalytic moiety, is critical for sustainable synthesis. bepls.com These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost.

| Approach | Description | Key Benefit | References |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipase) or biocompatible materials (e.g., chitosan) as catalysts. | High selectivity, mild reaction conditions, biodegradability. | rsc.orgmdpi.comnih.govnih.gov |

| Green Solvents | Replacing traditional organic solvents with water or employing solvent-free conditions. | Reduced environmental impact and toxicity. | scispace.combepls.comresearchgate.net |

| Energy-Efficient Methods | Utilizing microwave or ultrasonic irradiation instead of conventional heating. | Faster reaction rates and lower energy consumption. | nih.govbepls.comrsc.org |

| Reusable Catalysts | Employing solid-supported or magnetic catalysts that can be easily recovered and reused. | Reduced waste, lower catalyst loading, and cost-effectiveness. | bepls.com |

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The synergy between chemistry and technology is accelerating the pace of discovery. The future of research on this compound will be heavily influenced by the adoption of automation, high-throughput methods, and advanced analytical instrumentation.

Automated Synthesis and High-Throughput Screening (HTS): The use of robotic platforms for automated synthesis can rapidly generate large libraries of this compound analogs. rsc.orgrsc.org When coupled with HTS, these libraries can be quickly screened for desired biological activities or material properties, significantly shortening the discovery-to-development timeline. uwm.edu This "on-the-fly" synthesis and screening paradigm minimizes the need for large, static compound collections and reduces waste. rsc.org

Advanced Analytical Characterization: While standard techniques like NMR and MS are well-established, future research will benefit from more advanced methods. researchgate.netnih.gov This includes hyphenated techniques like LC-MS/MS for complex mixture analysis, and advanced solid-state NMR for characterizing crystalline forms. Real-time reaction monitoring using process analytical technology (PAT) integrated into flow reactors will be essential for understanding and optimizing synthetic processes on the fly.

In Silico Drug Design and Predictive Modeling: Computational tools will play an increasingly integral role. Virtual screening of libraries based on the this compound scaffold against biological targets can prioritize synthetic efforts. uwm.edu Predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity will help in designing molecules with better drug-like properties from the outset. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-Chloro-2-phenylthiazole and its derivatives?

- Methodological Answer : Synthesis often involves multi-step reactions. For example, ethyl (5-chlorobenzo[d]thiazol-2-yl) glycinate is prepared by reacting 2-amino-5-chlorobenzothiazole with ethyl chloroacetate in absolute ethanol under basic conditions (KOH), followed by heating (7 hours), filtration, and recrystallization . Another approach includes alkylation and hydrazinolysis to introduce functional groups, as seen in derivatives containing thiadiazole or triazole moieties . Key factors include solvent choice, reaction time, and purification methods.

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~600–800 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weights, and elemental analysis validates purity . For example, IR peaks at 1650–1700 cm⁻¹ may indicate carbonyl groups in ester derivatives .

Q. What are the common structural analogs of this compound reported in recent literature?

- Methodological Answer : Analogs often retain the thiazole core with substituted phenyl or heterocyclic groups. Examples include:

| Structural Feature | Biological Activity | Reference |

|---|---|---|

| 5-(Substituted phenyl)oxadiazole | Antimicrobial, antitumor | |

| 2-(Furan-2-yl)thiazole | Anti-inflammatory | |

| These analogs are synthesized via similar multi-step protocols, with variations in starting materials (e.g., furfural for furan-containing derivatives) . |

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

- Methodological Answer : Systematic optimization of solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., KOH or NaH), and temperature is critical. For instance, using polar aprotic solvents like DMF can enhance nucleophilic substitution rates in thiazole alkylation . Monitoring reaction progress via Thin-Layer Chromatography (TLC) and adjusting stoichiometry (e.g., 1.2 equivalents of alkylating agents) can mitigate side reactions .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities, assay conditions, or structural variations. Steps include:

- Purity Validation : Use NMR and HRMS to confirm compound integrity .

- Assay Standardization : Replicate experiments with consistent cell lines (e.g., HeLa for cytotoxicity) or enzyme concentrations .

- Structural Comparison : Compare activity across analogs (e.g., 5-fluoro vs. 5-chloro substituents) to identify structure-activity relationships .

Q. How do electronic and steric effects of substituents influence the reactivity and biological activity of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhance electrophilic reactivity, facilitating nucleophilic attacks in synthesis. Conversely, bulky substituents (e.g., tert-butyl) may sterically hinder interactions with biological targets, reducing activity . Computational tools like Density Functional Theory (DFT) can model substituent effects on charge distribution .

Q. What computational approaches are used to predict the binding interactions of this compound derivatives with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model ligand-receptor interactions. For example, docking studies of thiazole-triazole hybrids with acetylcholinesterase revealed hydrogen bonding with active-site residues . Pharmacophore modeling can further prioritize derivatives with optimal steric and electronic profiles .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer : Thiazoles are sensitive to light and moisture. Storage recommendations include:

Retrosynthesis Analysis